molecular formula C23H24N4O2S B2484239 N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105218-26-5

N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No. B2484239
M. Wt: 420.53
InChI Key: OQOWALGBRJXTNZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that have garnered interest due to their potential in various scientific applications. This interest stems from their structural complexity and functional versatility, which may contribute to a range of properties beneficial in fields such as materials science, medicinal chemistry, and biological research.

Synthesis Analysis

Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. The process might include the formation of the pyrazole ring, followed by its functionalization with acetamide groups and further modifications to introduce the benzyl and m-tolyl moieties. Although direct synthesis routes for this specific compound were not found, similar synthetic strategies are detailed in studies focusing on related molecules, providing insights into possible synthesis pathways and challenges encountered during the synthesis of complex molecules (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and the overall molecular conformation. Studies on similar compounds have utilized these techniques to confirm the chemical structures of synthesized molecules and their derivatives (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. For example, acetamide groups can participate in nucleophilic substitution reactions, while the presence of the pyrazole ring may allow for various cycloaddition reactions. The specific chemical properties would depend on the exact structure and substituents present on the molecule. Studies on structurally related molecules provide insights into the types of chemical reactions these compounds can undergo and their potential reactivity (Karanewsky et al., 2015).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. These properties are often determined experimentally through various analytical techniques. For similar compounds, such properties have been reported, offering a comparison point and contributing to the understanding of how structural differences may affect physical behavior (Ismailova et al., 2014).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are determined by the compound's molecular structure. Such properties are essential for predicting the compound's behavior in chemical reactions and its potential applications. While specific data on the compound might not be available, research on related compounds provides valuable insights into their chemical behavior and interactions (Fallah-Tafti et al., 2011).

Scientific Research Applications

Structural Analogues and Their Applications

Heterocyclic Compounds Synthesis and Biological Activities

Compounds containing heterocyclic structures similar to the one described have been synthesized and evaluated for various biological activities. For example, research on novel heterocyclic compounds incorporating thiadiazole moiety showed potential insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating the potential for agricultural applications of these compounds in pest management (Fadda et al., 2017).

Antimicrobial and Antioxidant Properties

Another study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for various biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition. Some compounds displayed significant activity for urease inhibition, showcasing the potential for these compounds in developing treatments against bacteria that utilize urease for pathogenesis (Gull et al., 2016).

Computational Studies and Synthesis

Computational studies and crystal structure analysis have been essential in understanding the properties and potential applications of synthesized compounds. For example, the unexpected synthesis of novel 2-pyrone derivatives provided insights into their crystal structures and computational parameters, aiding in the rational design of compounds with desired properties (Sebhaoui et al., 2020).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, indicating the potential for these compounds in therapeutic applications related to oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-6-5-9-18(10-16)11-21(28)25-23-19-14-30-15-20(19)26-27(23)13-22(29)24-12-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOWALGBRJXTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

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